Diazoacetyl-DL-Nle-OMe

説明

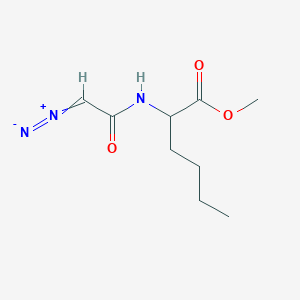

Diazoacetyl-DL-Nle-OMe (CAS: 7013/9/4; molecular formula: C₉H₁₅N₃O₃) is a synthetic peptide derivative featuring a diazoacetyl group, a norleucine (Nle) residue, and a methyl ester (OMe) terminal modification . The diazoacetyl group (–N₂–CO–) confers unique reactivity, enabling applications in photolabeling, crosslinking, or as a precursor for site-specific modifications in peptide synthesis. The DL-configuration indicates the racemic mixture of norleucine, which may influence stereochemical interactions in biological systems.

This compound is utilized in biochemical research for probing enzyme active sites or studying protein-protein interactions due to its photoactivatable diazo moiety, which forms covalent bonds upon UV irradiation . Its structural simplicity and modifiable termini make it a versatile intermediate in organic and medicinal chemistry.

特性

IUPAC Name |

methyl 2-[(2-diazoacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCPCIYJMTPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-09-4 | |

| Record name | N-Diazoacetylnorleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Diazoacetyl-DL-Nle-OMe can be synthesized through several synthetic routes. One common method involves the reaction of diazoacetic acid with DL-norleucine methyl ester under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

Diazoacetyl-DL-Nle-OMe undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

科学的研究の応用

Chemical Properties and Mechanism of Action

Diazoacetyl-DL-Nle-OMe contains a diazo functionality and an acetyl group, which are crucial for its reactivity in organic reactions. The compound primarily acts as a specific inhibitor of the enzyme cathepsin D, an aspartyl protease involved in various cellular processes, including cancer cell invasion. By inhibiting cathepsin D, this compound can reduce cellular invasion without significantly affecting cell proliferation .

Key Applications

- Peptide Synthesis

- Drug Development

- Bioconjugation Techniques

- Research on Enzyme Inhibition

- Analytical Chemistry

Case Study 1: Inhibition of Cathepsin D

A study demonstrated that this compound effectively inhibits cathepsin D activity in vitro, leading to reduced invasion of cancer cells. The research highlighted its potential as a therapeutic agent in cancer treatment by modulating protease activity.

Case Study 2: Peptide Synthesis Applications

Research involving the synthesis of cyclic peptides using this compound showcased its utility in creating complex structures that mimic natural proteins. This work emphasized the compound's role in advancing peptide-based therapeutics and understanding protein folding mechanisms .

作用機序

The mechanism of action of Diazoacetyl-DL-Nle-OMe involves its ability to inhibit enzymes by binding to their active sites . This binding prevents the substrate from interacting with the enzyme, thereby inhibiting its activity . One specific target of this compound is the aspartyl protease cathepsin D, which plays a role in cancer cell invasion . By inhibiting cathepsin D, this compound can reduce the invasive potential of cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Diazoacetyl-DL-Nle-OMe belongs to a broader class of diazoacetylated amino acid derivatives. Below, it is compared to structurally analogous compounds based on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

*Hypothetical CAS numbers for illustrative purposes; actual values may vary.

Key Findings:

Reactivity: The diazoacetyl group in this compound exhibits higher photolytic efficiency compared to acetylated analogs like Acetyl-DL-Leu-NH₂, which lack the diazo functionality . Substituting norleucine (Nle) with phenylalanine (Phe) enhances hydrophobic interactions in enzyme binding pockets but reduces solubility in aqueous buffers.

Steric and Stereochemical Effects :

- The DL-configuration in this compound may reduce target specificity compared to enantiopure derivatives (e.g., Diazoacetyl-L-Phe-OMe), which show higher affinity for chiral enzyme active sites.

Stability :

- Methyl ester derivatives (e.g., this compound) demonstrate superior stability in acidic conditions compared to free carboxylates like Diazoacetyl-D-Ala-OH, which are prone to hydrolysis.

Biological Activity: Norleucine’s linear side chain in this compound minimizes steric hindrance, making it preferable for crosslinking applications over bulkier residues like leucine .

Research Trends and Limitations

Recent work highlights its utility in probing protease substrates, but further research is needed to optimize its selectivity and metabolic stability .

生物活性

Diazoacetyl-DL-Nle-OMe, also known as diazoacetyl-DL-norleucine methyl ester, is a compound that has garnered interest in the fields of organic synthesis and pharmacology. Its unique structure and reactivity make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diazoacetyl group attached to a norleucine methyl ester. This structural feature contributes to its reactivity and biological interactions.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 197.20 g/mol

The biological activity of this compound is primarily attributed to its ability to modify proteins through covalent bonding. This is particularly relevant in the context of enzyme inhibition and receptor interactions.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Experimental Data

- In Vitro Studies : Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion, making this compound a candidate for diabetes treatment .

- Toxicological Assessments : Toxicity studies indicate that while this compound has beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects, necessitating careful dosage management .

- Biological Activity Profiles : A detailed analysis of this compound's biological activity profiles reveals its potential teratogenic and carcinogenic properties at elevated doses, highlighting the importance of understanding its pharmacokinetics and metabolism .

Data Table: Biological Activity Profiles

| Activity Type | Probability (Pa) | Notes |

|---|---|---|

| Teratogenic | 0.534 | Increased risk at higher concentrations |

| Carcinogenic | 0.571 | Potentially harmful metabolites identified |

| Embryotoxic | 0.495 | Risk associated with developmental exposure |

| Sedative | 0.39 | Observed in animal models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。